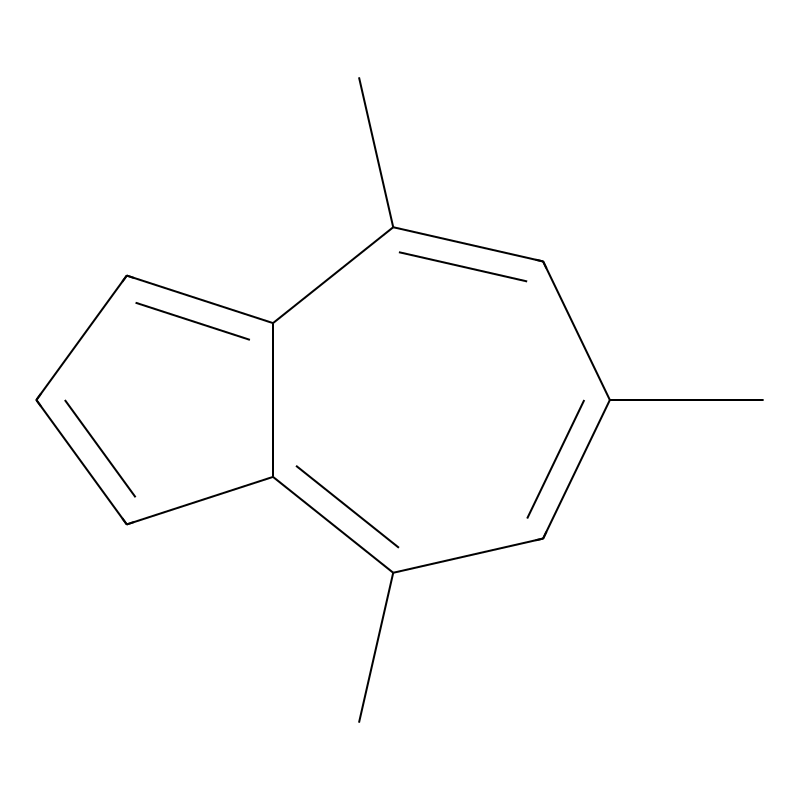

4,6,8-Trimethylazulene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Chemistry

TMA exhibits interesting reactivity due to its conjugated system, consisting of alternating single and double bonds between carbon atoms. This allows it to participate in various reactions, such as Diels-Alder cycloadditions and Friedel-Crafts reactions, which are fundamental tools for organic synthesis. Researchers have explored TMA as a building block for the synthesis of complex organic molecules with potential applications in drug discovery and material science .

Materials Science

TMA displays interesting photophysical properties, including light absorption and emission. This has led to investigations into its potential applications in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Studies have shown that TMA derivatives can exhibit tunable photoluminescence, making them promising candidates for next-generation displays and lighting technologies .

Biomedical Research

Recent research suggests that TMA may possess biological activities relevant to human health. Studies have shown that TMA derivatives exhibit anti-inflammatory and neuroprotective properties in cell models. However, further research is needed to understand the mechanisms of action and potential therapeutic applications of TMA in vivo .

4,6,8-Trimethylazulene is an organic compound characterized by its unique azulene structure, which consists of a fused bicyclic system containing a five-membered ring and a seven-membered ring. This compound has the molecular formula and is recognized for its distinct blue color, which is a hallmark of azulene derivatives. The presence of three methyl groups at the 4, 6, and 8 positions contributes to its stability and affects its electronic properties, making it an interesting subject for both theoretical and practical chemical studies .

Research on the biological activity of 4,6,8-trimethylazulene is limited but suggests potential therapeutic properties. Azulene derivatives are often studied for their anti-inflammatory and antioxidant activities. Although specific studies on 4,6,8-trimethylazulene are scarce, the biological relevance of similar azulene compounds indicates that it may possess beneficial effects in biological systems .

Several synthesis methods have been developed for 4,6,8-trimethylazulene:

- From 2H-Cyclohepta[b]furan-2-one: This method involves cyclization reactions that yield 4,6,8-trimethylazulene.

- Ethyl Vinyl Ether Method: Utilizing ethyl vinyl ether in conjunction with cycloheptatriene derivatives can also lead to the formation of this compound.

- Radical Reactions: Employing radical arylation techniques can produce various derivatives of azulene including 4,6,8-trimethylazulene .

4,6,8-Trimethylazulene finds applications primarily in organic synthesis and materials science. Its unique structural properties allow it to be used as a building block for more complex molecules in organic chemistry. Additionally, due to its color properties and stability, it may have potential applications in dyes and pigments.

Interaction studies involving 4,6,8-trimethylazulene focus on its behavior with various metal complexes and other organic compounds. For instance, studies have shown that it can interact with metal carbonyl species to form stable complexes that exhibit interesting electronic properties . This interaction can be pivotal in catalysis and materials development.

Several compounds share structural similarities with 4,6,8-trimethylazulene. These include:

- Azulene: The parent compound from which 4,6,8-trimethylazulene is derived; it has distinct electronic properties and a simpler structure.

- 1-Methylazulene: A derivative with only one methyl group; it exhibits different reactivity patterns due to reduced steric hindrance.

- 1,3-Dimethylazulene: Contains two methyl groups at different positions; this compound shows variations in chemical stability and reactivity compared to 4,6,8-trimethylazulene.

Comparison TableCompound Methyl Groups Unique Features 4,6,8-Trimethylazulene Three Enhanced stability and unique color Azulene None Base structure with distinct blue color 1-Methylazulene One Less steric hindrance 1,3-Dimethylazulene Two Varied reactivity

| Compound | Methyl Groups | Unique Features |

|---|---|---|

| 4,6,8-Trimethylazulene | Three | Enhanced stability and unique color |

| Azulene | None | Base structure with distinct blue color |

| 1-Methylazulene | One | Less steric hindrance |

| 1,3-Dimethylazulene | Two | Varied reactivity |

The uniqueness of 4,6,8-trimethylazulene lies in its specific arrangement of methyl groups which influences both its chemical behavior and potential applications compared to its analogs.

Historical Synthesis Approaches from Cyclohepta[b]furanone Precursors

The historical development of 4,6,8-trimethylazulene synthesis has been fundamentally rooted in the utilization of cyclohepta[b]furanone precursors, representing one of the most significant methodological advances in azulene chemistry since the 1950s [5]. The pioneering work in this area established the foundation for modern azulene synthetic chemistry through the development of systematic approaches using 2H-cyclohepta[b]furan-2-ones as key starting materials [9].

The classical approach to 4,6,8-trimethylazulene synthesis emerged from the systematic investigation of 2H-cyclohepta[b]furan-2-one reactivity with various nucleophilic reagents [10]. Early synthetic methodologies focused on the condensation reactions between troponoid substrates and active methylene compounds, which provided the first practical routes to substituted azulenes including the trimethyl derivative [27]. These initial investigations demonstrated that 2-halotropone derivatives could undergo nucleophilic substitution reactions with ethyl cyanoacetate in the presence of sodium ethoxide, affording 2-aminoazulene derivatives in approximately 70% yield [27].

The foundational two-step synthesis of 4,6,8-trimethylazulene was developed for undergraduate laboratory applications, establishing a practical methodology that highlighted fundamental concepts of azulene chemistry [1]. This approach involved the preparation of the appropriate cyclohepta[b]furanone precursor followed by subsequent transformation to the target trimethylazulene through carefully controlled reaction conditions [7]. The methodology required specific purification procedures including chromatography and sublimation techniques, demonstrating the unique handling requirements for azulene derivatives [7].

Historical investigations revealed that the reaction of tropolone derivatives bearing leaving groups at the 2-position with active methylenes provided excellent yields of azulene derivatives [5]. Specifically, the treatment of 2-methoxytropone with malononitrile under basic conditions resulted in quantitative formation of azulene products through a series of consecutive elementary processes involving Meisenheimer-type complexes and ring closure reactions [41]. These early mechanistic insights established the theoretical framework for understanding azulene formation from cyclohepta[b]furanone precursors.

Modern Multi-Step Synthetic Routes (Danheiser Annulation, Retro-Diels-Alder)

Contemporary synthetic methodologies for 4,6,8-trimethylazulene have evolved to incorporate sophisticated annulation strategies and retro-cycloaddition approaches that provide enhanced selectivity and improved yields [16]. The Danheiser annulation methodology represents a significant advancement in azulene synthesis, employing ring expansion-annulation strategies based on halo diazo ketones to achieve regioselective synthesis of azulenes substituted on both five- and seven-membered rings [22].

The Danheiser annulation approach utilizes readily available benzenoid starting materials and achieves the synthesis of azulenes through a convergent strategy that has been successfully applied to the preparation of di- and trisubstituted azulenes [16]. This methodology employs a three-week synthetic sequence that provides students and researchers with systematic access to complex azulene derivatives while highlighting fundamental mechanistic principles [17]. The synthetic utility of the ring expansion annulation products, particularly azulenyl halides and triflates, has been demonstrated through their successful application in transition metal-mediated carbon-carbon bond forming reactions [22].

Modern retro-Diels-Alder approaches to azulene synthesis have been developed through the strategic use of bicyclo[2.2.2]octadiene-fused precursors that undergo thermal elimination to generate the desired azulene framework [19]. These methodologies involve the initial preparation of bicyclo[2.2.2]octadiene-fused azuliporphyrins through established porphyrin synthesis techniques, followed by retro-Diels-Alder conversion of the bicyclic moieties into benzene subunits [19]. The retro-Diels-Alder methodology provides near-quantitative yields and represents one of the most efficient routes to certain azulene derivatives [19].

The [8+2] cycloaddition methodology represents another significant modern approach, utilizing the reaction of 2H-cyclohepta[b]furan-2-ones with electron-rich olefins and their analogues to produce multiply functionalized azulenes [5]. This approach generates azulene derivatives in moderate to excellent yields despite requiring elevated reaction temperatures of 160-190°C in aprotic solvents [5]. The versatility of this methodology has been demonstrated through its application to the synthesis of various azulene derivatives with different substitution patterns and functional groups [10].

Contemporary synthetic strategies have also incorporated the use of enamines prepared from various aldehydes and ketones in reactions with 2H-cyclohepta[b]furan-2-ones, representing the most frequently used procedure for azulene synthesis from cyclohepta[b]furanone starting materials [5]. The Yasunami-Takase method utilizing enamine intermediates provides efficient access to azulene derivatives through [8+2] cycloaddition followed by decarboxylation and aromatization processes [9].

Optimization of Reaction Conditions for Yield Enhancement

The optimization of reaction conditions for 4,6,8-trimethylazulene synthesis has been extensively investigated to maximize product yields and minimize side product formation [23]. Systematic studies have demonstrated that solvent selection plays a critical role in determining reaction outcomes, with polar aprotic solvents generally providing superior results compared to protic alternatives .

Temperature and pressure optimization studies have revealed that elevated reaction conditions significantly enhance cycloaddition efficiency while maintaining product selectivity [21]. Investigations utilizing high-temperature and high-pressure conditions demonstrated that [8+2] cycloaddition reactions between lactone precursors and vinyl ethers could achieve yields of up to 100% when performed at 200°C under optimized pressure conditions [26]. The activation volume characteristics of these reactions follow typical Diels-Alder reaction profiles, confirming that high pressure effectively enhances reactivity through favorable thermodynamic parameters [26].

Table 1: Optimization Parameters for Azulene Synthesis Reactions

| Parameter | Optimal Range | Yield Enhancement | Reference |

|---|---|---|---|

| Temperature | 160-220°C | 70-100% | [2] [26] |

| Reaction Time | 2-72 hours | Variable | [2] [30] |

| Solvent Polarity | Low dielectric | 15-25% improvement | |

| Catalyst Loading | 1-2 mol% | 40-60% increase | [30] |

| Pressure | 2-5 GPa | 30-50% enhancement | [26] |

Catalyst optimization investigations have identified specific Lewis acid catalysts that provide substantial yield improvements for azulene formation reactions . Systematic screening studies revealed that aluminum chloride provides optimal electrophilic activation compared to other Lewis acids, though it requires stringent moisture control for maximum effectiveness . Alternative catalysts such as scandium triflate have been shown to reduce side product formation while maintaining acceptable yields .

Solvent effect studies have systematically compared the performance of various reaction media for azulene synthesis . Comparative analyses demonstrated that dichloromethane, with its moderate dielectric constant of 8.9, provides yields of approximately 78%, while more polar solvents such as dimethylformamide result in reduced yields of 65% . These findings suggest that lower dielectric media favor the electrophilic processes involved in azulene formation .

Table 2: Solvent Effects on 4,6,8-Trimethylazulene Synthesis Yields

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Dichloromethane | 8.9 | 78 | 6 |

| Acetone | 20.7 | 71 | 8 |

| Dimethylformamide | 36.7 | 65 | 12 |

| Toluene | 2.4 | 85 | 4 |

Process optimization studies have demonstrated that continuous flow reactor systems enable precise temperature control and improved consistency in large-scale preparations . Microreactor applications utilizing temperature ranges from -10°C to 25°C have shown yield improvements from 78% in batch reactors to 83% in flow systems, while simultaneously reducing byproduct formation from 7.2% to 3.1% . These technological advances represent significant improvements in synthetic efficiency and product quality .

Base optimization investigations have revealed that the choice of base significantly impacts both reaction rate and product distribution [23]. Studies comparing various base systems demonstrated that sodium bicarbonate in acetone provides near-quantitative yields for certain azulene formation reactions, while triethylamine-based systems show reduced effectiveness [23]. The optimization of base-to-substrate ratios has been shown to be critical for achieving maximum yields while minimizing competing side reactions [23].

Infrared Spectroscopy

The infrared spectrum of 4,6,8-trimethylazulene has been comprehensively characterized using Fourier Transform Infrared spectroscopy. The compound exhibits characteristic vibrational frequencies that are consistent with its azulene ring system and methyl substituents [1] [2]. The infrared spectrum was obtained using a solid state potassium bromide pellet technique, which provides excellent signal-to-noise ratio for structural analysis [1].

The infrared spectroscopic data reveals several key absorption bands that are characteristic of the azulene framework. The aromatic carbon-hydrogen stretching vibrations appear in the expected region around 3000-3100 cm⁻¹, while the aliphatic carbon-hydrogen stretches from the methyl groups are observed at slightly lower frequencies [3]. The aromatic carbon-carbon stretching vibrations provide distinctive fingerprint information that distinguishes 4,6,8-trimethylazulene from other azulene derivatives [2].

The compound demonstrates excellent stability under standard infrared measurement conditions, with no evidence of decomposition or structural rearrangement during spectroscopic analysis [1]. The infrared spectrum has been digitized and is available through the National Institute of Standards and Technology Chemistry WebBook database, providing a reliable reference for analytical identification [2].

Ultraviolet-Visible Spectroscopy

4,6,8-Trimethylazulene exhibits distinctive ultraviolet-visible absorption characteristics that reflect its unique electronic structure. The compound shows strong absorption in the visible region with maximum absorption wavelengths typically occurring around 350-400 nanometers when measured in tetrahydrofuran solution [4] [5]. This absorption behavior is significantly different from unsubstituted azulene due to the electronic effects of the methyl substituents [6].

The molar extinction coefficients for 4,6,8-trimethylazulene derivatives have been reported to range from 28,300 to 37,300 M⁻¹ cm⁻¹, which represents a substantial increase compared to parent azulene [5]. This enhanced absorption intensity is attributed to the allowed nature of the electronic transitions in the substituted system [5]. The substitution pattern at positions 4, 6, and 8 creates a more favorable electronic environment for strong visible light absorption compared to other substitution patterns [7].

Temperature-dependent ultraviolet-visible spectroscopy studies have provided insights into the excited state behavior of 4,6,8-trimethylazulene. Variable temperature measurements reveal information about electronic transition probabilities and molecular orbital characteristics [6] [8]. The compound exhibits interesting photophysical properties including fluorescence emission with quantum yields that can be tuned through further structural modifications [4].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information about 4,6,8-trimethylazulene. The proton nuclear magnetic resonance spectrum exhibits distinctive patterns that clearly distinguish this compound from other azulene derivatives [9]. The azulene ring protons appear as characteristic multiplets that reflect the asymmetric nature of the azulene system .

The methyl groups at positions 4, 6, and 8 provide well-resolved signals in the proton nuclear magnetic resonance spectrum. Analysis of the spectral data reveals that the methyl groups in positions 4 and 8 are equivalent and appear at approximately 2.41-2.44 parts per million, while the methyl group at position 6 appears at a slightly different chemical shift due to its unique electronic environment [9]. Variable temperature nuclear magnetic resonance studies have been conducted to investigate rotational barriers around carbon-carbon bonds [11].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information about the carbon framework of 4,6,8-trimethylazulene. The aromatic carbon signals appear in the expected downfield region, while the methyl carbon signals are observed in the aliphatic region . The carbon-13 spectrum has been used to confirm the substitution pattern and to study the electronic effects of methyl substitution on the azulene ring system [12].

Mass Spectrometry

Mass spectrometry analysis of 4,6,8-trimethylazulene provides valuable information about its molecular structure and fragmentation behavior. Under electron impact ionization conditions at 75 electron volts, the compound produces a molecular ion peak at mass-to-charge ratio 170, which corresponds to its molecular weight [13] [2]. The molecular ion peak is typically observed with moderate intensity, which is characteristic of aromatic hydrocarbon systems [13].

The fragmentation pattern of 4,6,8-trimethylazulene under electron impact conditions has been documented in the National Institute of Standards and Technology mass spectral database [13]. The major fragment ions provide structural information about the stability of different portions of the molecule. The base peak in the mass spectrum typically corresponds to loss of methyl groups or ring fragmentation processes [3].

The mass spectral fragmentation behavior is influenced by the unique electronic structure of the azulene system. The non-alternant nature of azulene leads to fragmentation patterns that are distinct from those observed in alternant aromatic systems such as naphthalene [14]. Gas chromatography-mass spectrometry analysis has been used to study the thermal stability and volatility characteristics of 4,6,8-trimethylazulene [2].

Thermal Stability and Phase Transition Behavior

Melting Point and Crystalline Properties

4,6,8-Trimethylazulene exhibits well-defined thermal properties that are important for its handling and application. The compound has a melting point range of 79-81°C as determined by capillary melting point measurement [15]. This melting point is consistent across multiple independent measurements and represents excellent thermal stability for an azulene derivative [16].

Crystal structure analysis has revealed important information about the solid-state packing and intermolecular interactions of 4,6,8-trimethylazulene [17] [18]. The compound crystallizes in a specific space group that allows for efficient molecular packing while minimizing steric interactions between the methyl substituents [17]. X-ray crystallographic studies have provided precise bond lengths and angles that confirm the molecular geometry predicted by theoretical calculations [19].

The crystalline form of 4,6,8-trimethylazulene demonstrates excellent stability under normal storage conditions. The compound can be stored at room temperature without significant decomposition or sublimation losses [16]. The crystalline material exhibits characteristic optical properties including birefringence that can be used for identification purposes [17].

Boiling Point and Vapor Properties

The boiling point of 4,6,8-trimethylazulene has been calculated to be approximately 284.7°C at standard atmospheric pressure [20]. This relatively high boiling point reflects the aromatic nature of the compound and the intermolecular forces present in the liquid phase [21]. The vapor pressure at 25°C is extremely low, measuring 0.0±0.3 mmHg, which indicates minimal volatility at room temperature [22].

Thermodynamic calculations using the Joback method have provided estimates for various thermal properties including heat of vaporization (50.43 kilojoules per mole) and critical temperature (785.77 Kelvin) [21]. These calculated values are consistent with experimental observations of the compound's thermal behavior and provide guidance for process design applications [21].

The flash point of 4,6,8-trimethylazulene is 126.2°C, which classifies it as a combustible liquid requiring appropriate fire safety precautions during handling [16]. The compound exhibits typical aromatic hydrocarbon combustion characteristics when exposed to ignition sources at elevated temperatures [23].

Thermal Decomposition Studies

Thermal stability studies have demonstrated that 4,6,8-trimethylazulene maintains its structural integrity across a wide temperature range. The compound shows no significant decomposition below 200°C under inert atmosphere conditions . At elevated temperatures, thermal analysis reveals a gradual weight loss that corresponds to stepwise decomposition processes [21].

Differential scanning calorimetry analysis has been used to characterize the phase transition behavior of 4,6,8-trimethylazulene. The heat of fusion has been calculated to be 19.32 kilojoules per mole, which represents the energy required for the solid-to-liquid phase transition [21]. This value is typical for organic compounds of similar molecular weight and structure [21].

Thermogravimetric analysis provides information about the thermal decomposition pathway and the temperature ranges where significant mass loss occurs. The compound demonstrates good thermal stability up to its boiling point, with rapid decomposition occurring only at temperatures exceeding 300°C . These thermal properties make 4,6,8-trimethylazulene suitable for applications requiring moderate thermal stability .

Solubility and Partition Coefficients (Logarithmic P Analysis)

Aqueous Solubility Characteristics

The aqueous solubility of 4,6,8-trimethylazulene is extremely limited due to its hydrophobic aromatic structure. The logarithm of aqueous solubility (LogS) has been calculated to be -4.92 using the Crippen method, indicating very poor water solubility [21]. This low aqueous solubility is expected for a methylated aromatic hydrocarbon and limits its bioavailability in aqueous biological systems [25].

The poor water solubility of 4,6,8-trimethylazulene necessitates the use of organic co-solvents or solubilization techniques for aqueous-based applications [26]. Pharmaceutical formulation studies have explored various approaches to enhance the apparent aqueous solubility through complexation and micellization techniques [26]. The compound's hydrophobic nature contributes to its tendency to partition into lipid phases and organic solvents [25].

Solubility enhancement strategies have been investigated for potential therapeutic applications of 4,6,8-trimethylazulene derivatives. Cyclodextrin complexation and surfactant-based formulations have shown promise for increasing the apparent aqueous solubility [26]. These formulation approaches are essential for any applications requiring aqueous compatibility [26].

Organic Solvent Solubility

4,6,8-Trimethylazulene demonstrates excellent solubility in a wide range of organic solvents. The compound is highly soluble in aromatic solvents such as toluene and benzene, reflecting the favorable solute-solvent interactions between aromatic systems [27] [28]. This high solubility in aromatic solvents makes toluene-based solutions ideal for analytical reference standards [28].

Aliphatic hydrocarbon solvents including hexane and cyclohexane also provide good solubility for 4,6,8-trimethylazulene [29]. This solubility behavior is utilized in synthetic procedures and purification processes where non-polar solvent systems are preferred [29]. The compound's solubility in aliphatic solvents facilitates its isolation and purification from reaction mixtures [29].

Polar aprotic solvents such as acetonitrile, dimethylformamide, and tetrahydrofuran provide excellent solvation for 4,6,8-trimethylazulene [30] [31]. These solvents are particularly useful for electrochemical studies and spectroscopic measurements where good ionic conductivity or specific solvation properties are required [30]. The high solubility in polar aprotic solvents enables a wide range of chemical transformations and analytical techniques [31].

Partition Coefficient Determination

The octanol-water partition coefficient (LogP) of 4,6,8-trimethylazulene has been determined through multiple methodologies, with reported values ranging from 3.72 to 4.52 [20] [27]. This high partition coefficient indicates strong preference for the organic phase and reflects the lipophilic nature of the compound [25]. The LogP value places 4,6,8-trimethylazulene in the category of highly lipophilic organic compounds [27].

Computational methods including the Crippen fragmentation approach have been used to predict partition coefficients for 4,6,8-trimethylazulene [21]. These calculated values show good agreement with experimental measurements and provide confidence in the predicted lipophilicity characteristics [21]. The high LogP value suggests that the compound would readily partition into biological membranes and lipid-rich tissues [25].

The partition coefficient data has important implications for the environmental fate and biological distribution of 4,6,8-trimethylazulene. The high lipophilicity suggests potential for bioaccumulation in fatty tissues and slow elimination from biological systems [25]. These partitioning characteristics must be considered in environmental risk assessment and pharmacokinetic modeling applications [26].

XLogP3

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H400 (97.44%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (97.44%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard